molecular formula C13H14N4OS B2843642 N-[1-(5-methylthiophene-2-carbonyl)azetidin-3-yl]pyrimidin-2-amine CAS No. 2195882-89-2

N-[1-(5-methylthiophene-2-carbonyl)azetidin-3-yl]pyrimidin-2-amine

Cat. No.: B2843642
CAS No.: 2195882-89-2
M. Wt: 274.34
InChI Key: BRZCXSWCHDKQHI-UHFFFAOYSA-N
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Description

This compound’s unique structure offers intriguing possibilities for drug discovery, materials science, and catalysis studies.

Chemical Reactions Analysis

N-[1-(5-methylthiophene-2-carbonyl)azetidin-3-yl]pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azetidine ring and the pyrimidin-2-ylamino group.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-[1-(5-methylthiophene-2-carbonyl)azetidin-3-yl]pyrimidin-2-amine has several scientific research applications:

    Chemistry: It is used in the study of reaction mechanisms and the development of new synthetic methodologies.

    Biology: The compound is explored for its potential as a bioactive molecule, particularly in the context of enzyme inhibition and receptor modulation.

    Medicine: Research is ongoing to evaluate its potential as a therapeutic agent, especially in cancer treatment due to its ability to modulate specific molecular targets.

    Industry: The compound’s unique structure makes it a candidate for the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-[1-(5-methylthiophene-2-carbonyl)azetidin-3-yl]pyrimidin-2-amine involves its interaction with specific molecular targets. For instance, it has been shown to selectively bind to retinoid X receptor alpha (RXRα), leading to the inhibition of its activity. This interaction induces apoptosis in cancer cells by stimulating caspase-3 activity and causing the cleavage of poly ADP-ribose polymerase .

Comparison with Similar Compounds

N-[1-(5-methylthiophene-2-carbonyl)azetidin-3-yl]pyrimidin-2-amine can be compared with other similar compounds, such as:

    (5-Methylthiophen-2-yl)(3-(pyrazin-2-ylamino)azetidin-1-yl)methanone: This compound has a pyrazin-2-ylamino group instead of a pyrimidin-2-ylamino group, which may result in different biological activities and chemical reactivity.

    (5-Methylthiophen-2-yl)(3-(pyridin-2-ylamino)azetidin-1-yl)methanone: The presence of a pyridin-2-ylamino group instead of a pyrimidin-2-ylamino group can also lead to variations in its properties and applications.

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties, making it a valuable compound for scientific research.

Properties

IUPAC Name

(5-methylthiophen-2-yl)-[3-(pyrimidin-2-ylamino)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4OS/c1-9-3-4-11(19-9)12(18)17-7-10(8-17)16-13-14-5-2-6-15-13/h2-6,10H,7-8H2,1H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRZCXSWCHDKQHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(=O)N2CC(C2)NC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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